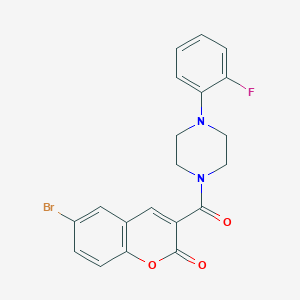

6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Descripción

Propiedades

IUPAC Name |

6-bromo-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFN2O3/c21-14-5-6-18-13(11-14)12-15(20(26)27-18)19(25)24-9-7-23(8-10-24)17-4-2-1-3-16(17)22/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFVUNGTIDFZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Coupling Reaction: The coupling of the 2-fluorophenyl group with the piperazine moiety is carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a suitable base and solvent.

Carbonylation: The final step involves the introduction of the carbonyl group to form the piperazine-1-carbonyl moiety. This can be achieved through a carbonylation reaction using carbon monoxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Oxidation Reactions

The chromenone moiety undergoes oxidation at the α,β-unsaturated carbonyl system. Under acidic conditions with strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the compound forms quinone derivatives. This reaction modifies the electron distribution, potentially enhancing bioactivity in medicinal applications.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4 hrs | 6-Bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2,4-dione | 72% |

Nucleophilic Aromatic Substitution

The bromine atom at the 6-position of the chromenone ring is susceptible to nucleophilic substitution. For example:

-

Ammonolysis : Reacting with ammonia in ethanol at reflux replaces bromine with an amino group.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups, diversifying the chromenone scaffold .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrs | 6-Aryl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one | 65–85% |

| Ammonolysis | NH₃ (aq), EtOH, reflux, 8 hrs | 6-Amino-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one | 58% |

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or acylation at its secondary amine sites:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides introduces additional carb

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications in treating various diseases:

- Anticancer Activity : Research indicates that derivatives of piperazine exhibit cytotoxic effects against several cancer cell lines, including human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) . The specific structure of 6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one may enhance these effects due to the electron-withdrawing nature of the fluorine atom.

- Neuropharmacology : Compounds with similar piperazine structures have shown promise as inhibitors of monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases . The unique substituents in this compound may provide enhanced inhibitory activity.

Antimicrobial Properties

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 µg/mL, indicating potent antibacterial efficacy . This suggests potential applications in developing new antimicrobial agents.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, modulating biochemical processes crucial for disease progression.

- Receptor Interaction : The compound can bind to specific receptors on cell surfaces, leading to alterations in cellular signaling pathways, which can affect cell proliferation and survival.

Antibacterial Activity Case Study

A study evaluating various piperazine derivatives highlighted that compounds with bromine substitutions exhibited enhanced antibacterial properties. The structure-activity relationship analysis indicated that the presence of bromine at the 6-position significantly boosts antibacterial efficacy against S. aureus strains .

Cytotoxicity Evaluation

In a comprehensive evaluation of Mannich bases related to this compound, it was found that derivatives with specific substitutions showed lower cytotoxicity towards cancer cell lines than traditional chemotherapeutics. This underscores the importance of structural modifications in enhancing therapeutic profiles .

Mecanismo De Acción

The mechanism of action of 6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

Receptor Interaction: Binding to and modulating the activity of specific receptors, leading to changes in cellular signaling pathways.

DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance target affinity but may reduce solubility.

- Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may lower membrane permeability .

Heterocycle-Modified Coumarin Derivatives

Replacing the piperazine-carbonyl group with other heterocycles alters bioactivity:

Key Observations :

- Fused Heterocycles (e.g., pyrazolo-pyrimidine): Exhibit superior antitumor activity due to planar structures enabling DNA intercalation or enzyme inhibition .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

Spectral Data

- ¹H NMR : The target compound’s piperazine protons are expected at δ 2.6–3.5 ppm (piperazine CH₂), while the coumarin H-4 proton appears as a singlet near δ 8.5 ppm, consistent with analogues in and .

- IR : A strong C=O stretch at ~1660–1700 cm⁻¹ (coumarin lactone) and N-H stretches at ~3300 cm⁻¹ (piperazine) .

Actividad Biológica

6-Bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound characterized by its unique structural features, including a bromine atom and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The IUPAC name for the compound is 6-bromo-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one. The structure can be represented as follows:

| Component | Structure Description |

|---|---|

| Chromen-2-one Core | A fused ring system that forms the backbone of the compound. |

| Bromine Atom | Substituent that may influence biological activity. |

| Piperazine Moiety | A six-membered ring that enhances interaction with biological targets. |

| Fluorophenyl Group | Contributes to the lipophilicity and potential receptor interactions. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and cancer pathways. The compound's mechanism may involve:

- Inhibition of Monoamine Oxidase (MAO) : Studies indicate that compounds with similar structures exhibit inhibitory effects on MAO-A and MAO-B, which are critical in regulating neurotransmitter levels in the brain .

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through apoptosis induction in cancer cell lines .

In Vitro Studies

Recent research has demonstrated that derivatives of this compound exhibit varying degrees of biological activity. For instance:

- MAO Inhibition : Compounds structurally related to this compound have shown IC50 values ranging from 0.013 µM to 0.69 µM against MAO-B, indicating strong inhibitory potential .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar compounds on Vero cells (African green monkey kidney epithelial cells). Results indicated that these compounds could attenuate oxidative stress-induced cellular damage, suggesting their potential as neuroprotective agents .

- Antitumor Activity : Research on coumarin derivatives demonstrated significant growth inhibition in human colon cancer cells. The study highlighted the ability of these compounds to induce apoptosis and reverse multidrug resistance (MDR) mechanisms .

Toxicity Assessment

Toxicity evaluations are crucial for determining the safety profile of this compound. In vitro toxicity studies on Vero cells showed that concentrations up to 100 µg/mL did not significantly reduce cell viability, indicating a favorable safety profile for further development .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | MAO-B IC50 (µM) | Anticancer Activity |

|---|---|---|

| 6-Bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl) | 0.013 - 0.69 | Yes |

| 6-Bromo-2H-chromen-2-one | Not specified | Limited |

| 3-[4-(3-Chloro-4-methylphenyl)piperazine] | Not specified | Yes |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one?

- Methodology :

- Coupling Reactions : React 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with 2-fluorophenylpiperazine derivatives under reflux in chloroform-ethanol (2:1–3:1) for 1.5–3 hours. Monitor reaction progress via TLC .

- Purification : Recrystallize using ethanol-chloroform (1:3) or DMSO to isolate high-purity crystals. Disordered solvent molecules (e.g., chloroform) are resolved via occupancy refinement in crystallography .

- Key Considerations : Optimize solvent ratios and reaction times based on substituent reactivity.

Q. How is the compound characterized spectroscopically?

- Methodology :

- NMR/IR : Identify bromine (δ ~7.5–8.5 ppm in ¹H NMR), fluorine substituents, and carbonyl stretches (1650–1750 cm⁻¹ in IR) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 459.2 for C₂₀H₁₅BrFN₂O₃).

- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : Use Bruker D8 Quest diffractometers with Mo Kα radiation (λ = 0.71073 Å). Perform φ/ω scans with absorption correction (e.g., SADABS) .

- Refinement : Refine structures using SHELXL (SHELX-2018) to analyze dihedral angles (e.g., 87.75° between thiazole and pyran rings) and intermolecular interactions (C–H⋯O hydrogen bonds, π-π stacking) .

- Disorder Handling : Model solvent molecules (e.g., chloroform) with split occupancy (e.g., 0.639:0.361 ratio) .

Q. What structure-activity relationship (SAR) insights exist for antitumor activity?

- Methodology :

-

Derivative Synthesis : Replace the 2-fluorophenyl group with other aryl/heteroaryl groups. Test derivatives against HEPG2-1 liver carcinoma cells .

-

Activity Profiling : Compare IC₅₀ values (Table 1). Thiazole and pyrazolopyrimidine derivatives show enhanced activity due to electron-withdrawing substituents .

Table 1 : Antiproliferative Activity of Selected Derivatives

Derivative Class IC₅₀ (µM, HEPG2-1) Pyrazolo[1,5-a]pyrimidine 2.70 ± 0.28 Thiazole 3.50 ± 0.23 1,3,4-Thiadiazole 4.90 ± 0.69

Q. How can computational methods predict pharmacokinetic properties?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with PARP-1/2 enzymes. Prioritize derivatives with high binding affinity to the NAD+ binding site .

- ADMET Profiling : SwissADME predicts logP (∼3.2), GI absorption (high), and BBB penetration (low). Optimize solubility (<0.1 mg/mL) via substituent modifications .

Q. How to address contradictions in reported biological activities?

- Methodology :

- Standardized Assays : Re-evaluate activity using identical cell lines (e.g., HEPG2-1) and protocols (MTT assay, 48-hour incubation) .

- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and crystallographic validation to exclude degradation products .

Technical Notes

- Crystallography Software : SHELX programs are preferred for small-molecule refinement due to robustness in handling twinned data and high-resolution structures .

- Graph-Set Analysis : Use Etter’s formalism to classify hydrogen-bonding patterns (e.g., S(6) motifs) for supramolecular assembly insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.